3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Description
3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS: 1822506-78-4) is a heterocyclic compound featuring a cyclopropyl-substituted imidazolidine-dione core linked to a propanoic acid moiety. Its molecular formula is C₉H₁₂N₂O₄, with a molecular weight of 224.20 g/mol (calculated). The compound is characterized by high purity (98%) and is commercially available in quantities ranging from 50 mg to 10 g .
Properties
IUPAC Name |
3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)3-4-9(5-1-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIMWBFGBZFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C(=O)NC(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, also known by its IUPAC name (S)-3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, is a compound with significant biological interest due to its structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C9H12N2O4
- Molecular Weight : 212.21 g/mol
- CAS Number : 1957283-54-3
- Purity : 97% .
The biological activity of this compound primarily involves its interaction with various biological pathways. The compound is known to act as an inhibitor of certain enzymes and receptors involved in metabolic processes.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes related to the metabolism of amino acids and other biomolecules. For instance, it has been shown to affect the activity of enzymes involved in the urea cycle, which is crucial for nitrogen metabolism .
Receptor Interaction
The compound has potential interactions with G-protein coupled receptors (GPCRs), which play a vital role in signal transduction in cells. This interaction could lead to alterations in cellular signaling pathways, impacting physiological responses such as inflammation and cell proliferation .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:
- Anti-inflammatory Effects : Studies have demonstrated that the compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property suggests potential use in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent .
- Neuroprotective Effects : Some studies suggest that the compound could have neuroprotective effects, potentially beneficial in neurodegenerative diseases by reducing oxidative stress and neuroinflammation .
Case Studies
Several case studies have explored the effects of this compound:
Case Study 1: Inhibition of Inflammatory Cytokines
In a controlled study involving human cell lines, treatment with varying concentrations of the compound resulted in a significant decrease in the levels of TNF-alpha and IL-6, key markers of inflammation. The study concluded that the compound could serve as a therapeutic agent for conditions characterized by chronic inflammation .
Case Study 2: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an alternative antimicrobial agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
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Antimicrobial Properties
- Recent studies have indicated that compounds similar to 3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid exhibit significant antimicrobial activity. This has implications for developing new antibiotics to combat resistant strains of bacteria.
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Anticancer Activity
- Research shows that this compound may have potential as an anticancer agent. Its structure allows it to interact with various cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.
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Metalloprotease Inhibition
- The compound has been identified as a dual inhibitor of ADAMTS7 and ADAMTS12 metalloproteases, which are implicated in cardiovascular diseases and other inflammatory conditions. This inhibition can lead to reduced extracellular matrix degradation, providing a protective effect in various pathological states.
Therapeutic Applications
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Cardiovascular Diseases
- Given its role as a metalloprotease inhibitor, this compound may be developed as a therapeutic option for treating cardiovascular diseases by preventing vascular remodeling and inflammation.
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Infectious Diseases
- The antimicrobial properties suggest potential applications in treating infections caused by resistant bacteria, providing a new avenue for antibiotic development.
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Cancer Treatment
- As an anticancer agent, it could be explored in combination therapies to enhance efficacy against various types of tumors.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than existing antibiotics. |
| Study 2 | Anticancer Potential | Showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index. |
| Study 3 | Metalloprotease Inhibition | Confirmed inhibition of ADAMTS7/ADAMTS12 with IC50 values suggesting potential use in cardiovascular therapeutics. |
Comparison with Similar Compounds
3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid (CAS: 5624-26-0)
(S)-3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid (CAS: 17027-50-8)
- Molecular Formula : C₆H₈N₂O₄
- Molecular Weight : 172.14 g/mol
- Key Features: Stereospecific (S)-configuration at the imidazolidine ring; identical molecular weight to the non-chiral analogue but distinct stereochemical properties .
- Applications : Research reagent with unspecified pharmacological relevance .
Substituted Imidazolidine Derivatives
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS: 43189-50-0)
3-(4-Phenyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS: 6939-92-0)
3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid (CAS: 1192227-67-0)
- Molecular Formula : C₁₂H₁₀Cl₂N₂O₄
- Molecular Weight : 317.12 g/mol
Structural and Functional Analysis
Key Research Findings
Chlorinated derivatives (e.g., CAS 1192227-67-0) exhibit increased molecular weight and polarity, which may influence binding affinity in biological systems .
Synthetic Accessibility :
- The unsubstituted derivative (CAS 5624-26-0) is synthesized via simpler routes, making it a cost-effective starting material for further functionalization .
Safety Profiles: Limited toxicological data are available for most analogues, though 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid is classified as an irritant .
Q & A
Q. What are the recommended safety protocols for handling 3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid in laboratory settings?
- Methodological Answer: Laboratory handling should prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats. Inhalation risks require working in well-ventilated areas, and spills should be absorbed with inert materials like sand. Emergency procedures include 15-minute rinses for skin/eye exposure and immediate medical consultation for ingestion .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer: A general approach involves refluxing precursors (e.g., cyclopropylamine derivatives) with substituted aldehydes or ketones in ethanol under acidic conditions (e.g., glacial acetic acid). Post-reaction, solvent evaporation under reduced pressure and recrystallization are used for purification. For analogous compounds, reaction times of 4–6 hours and temperatures of 80–100°C are typical .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: 1H NMR and 13C NMR are critical for confirming the cyclopropyl and imidazolidinone moieties, with expected shifts at δ 1.0–1.5 ppm (cyclopropyl CH2) and δ 160–180 ppm (carbonyl carbons). IR spectroscopy verifies carbonyl stretches (1650–1750 cm⁻¹). Elemental analysis (±0.3% deviation) validates purity .
Advanced Research Questions
Q. How can computational chemistry be utilized to optimize the synthesis of this compound?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, catalyst selection). This reduces trial-and-error experimentation by 30–50% .
Q. What methodologies are recommended for analyzing the thermodynamic stability of this compound under varying experimental conditions?
- Methodological Answer: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures and phase transitions. Clustering reaction studies (e.g., ion-mobility spectrometry) quantify stability in solution, while Arrhenius plots derived from kinetic experiments determine activation energy barriers .
Q. How can contradictory data in spectroscopic analysis of this compound be resolved?
- Methodological Answer: Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For IR, compare experimental spectra with computational simulations (e.g., Gaussian-based vibrational frequency analysis). Conflicting elemental analysis results require repeat testing under controlled humidity to exclude hydrate formation .
Q. What reactor design principles are critical for scaling up the synthesis of this compound?
- Methodological Answer: Continuous-flow reactors improve heat and mass transfer for exothermic steps (e.g., cyclopropane ring formation). Membrane separation technologies enhance purification efficiency by isolating unreacted intermediates. Process simulations (Aspen Plus) optimize parameters like residence time and catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
